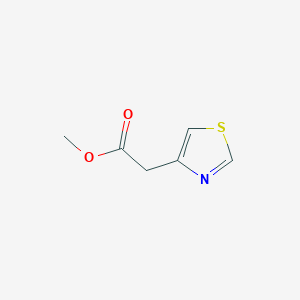

4-Thiazoleacetic acid, methyl ester

Description

BenchChem offers high-quality 4-Thiazoleacetic acid, methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Thiazoleacetic acid, methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(1,3-thiazol-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-9-6(8)2-5-3-10-4-7-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVAMDDXLOUQQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CSC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of Methyl 2-(1,3-thiazol-4-yl)acetate

Executive Summary

Target Molecule: Methyl 2-(1,3-thiazol-4-yl)acetate

CAS Registry Number: (Analogous ethyl ester: 64987-05-9; Methyl ester often custom synthesized)

Core Application: Critical intermediate in the synthesis of cephalosporin antibiotics, peptide mimetics, and enzyme inhibitors (e.g., 11

This guide details the robust, scalable synthesis of methyl 2-(1,3-thiazol-4-yl)acetate. While direct Hantzsch synthesis using thioformamide is theoretically possible, it is operationally hazardous and low-yielding due to the instability of thioformamide. Therefore, this protocol prioritizes a Two-Step Indirect Route :

-

Hantzsch Condensation of methyl 4-chloroacetoacetate with thiourea to form the stable 2-aminothiazole intermediate.

-

Sandmeyer-type Deamination (Diazotization-Reduction) to selectively remove the amino group, yielding the C2-unsubstituted thiazole.

This approach ensures high purity, operational safety, and reproducibility in a research or pilot-plant setting.[1]

Part 1: Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the stability of the 2-aminothiazole scaffold. The direct formation of the C2-H bond via thioformamide is bypassed in favor of the C2-

Reaction Scheme

Step 1: Cyclization

Step 2: Deamination

Mechanistic Pathway Diagram

The following diagram illustrates the molecular logic, from the initial nucleophilic attack of sulfur to the radical-mediated hydro-deamination.

Caption: Sequential Hantzsch cyclization followed by reductive deamination to install the C2-H bond.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2-(2-aminothiazol-4-yl)acetate

This step utilizes the Hantzsch Thiazole Synthesis. The reaction is driven by the high nucleophilicity of the sulfur atom in thiourea.[1]

Reagents:

-

Methyl 4-chloro-3-oxobutanoate (Methyl 4-chloroacetoacetate): 1.0 equiv.

-

Thiourea: 1.1 equiv.

-

Methanol (anhydrous): 5-10 volumes (relative to ketoester mass).

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal thermometer. Flush with nitrogen.

-

Dissolution: Charge thiourea (1.1 equiv) and Methanol. Stir until partially dissolved.

-

Addition: Add Methyl 4-chloro-3-oxobutanoate (1.0 equiv) dropwise over 15 minutes. Note: The reaction is exothermic; maintain temperature <40°C during addition.

-

Reflux: Heat the mixture to reflux (approx. 65°C) for 2–3 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting ketoester spot should disappear.

-

Workup (Option A - Free Base Isolation):

-

Cool reaction to room temperature.

-

Concentrate methanol to ~20% of original volume under reduced pressure.

-

Add water (equal volume to original methanol) and cool to 0-5°C.

-

Slowly basify with saturated aqueous

to pH ~8. The free amine will precipitate. -

Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.[1]

-

-

Yield: Expected 85–95%.

-

Characterization (Step 1 Product):

-

Appearance: Off-white to pale yellow solid.

-

MP: 130–133°C.

-

Step 2: Deamination to Methyl 2-(1,3-thiazol-4-yl)acetate

This step requires careful temperature control to prevent hydrolysis of the methyl ester or thermal decomposition of the diazonium intermediate before reduction.

Reagents:

-

Methyl 2-(2-aminothiazol-4-yl)acetate (Step 1 Product): 1.0 equiv.

-

Sodium Nitrite (

): 1.5 equiv. -

Hypophosphorous acid (

, 50% aq.[1] solution): 5–10 equiv. -

Solvent: Water/Acetic Acid (1:1 mixture) or minimal water if solubility permits.

Protocol:

-

Diazotization:

-

Dissolve the 2-aminothiazole starting material in the acid mixture (Acetic acid/Water) and cool to 0–5°C in an ice/salt bath.

-

Dissolve

in a minimum amount of water. -

Add the

solution dropwise to the amine solution, maintaining internal temperature below 5°C . -

Stir for 20–30 minutes at 0°C to ensure complete formation of the diazonium salt.

-

-

Reduction:

-

Add pre-cooled Hypophosphorous acid (

) slowly to the diazonium mixture. -

Critical Step: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature. Nitrogen gas evolution will be observed.

-

Stir at room temperature for 12–24 hours to ensure complete reduction.

-

-

Workup:

-

Neutralize the reaction mixture carefully with

or -

Extract with Ethyl Acetate (

). -

Wash combined organics with brine, dry over anhydrous

, and concentrate in vacuo.[1]

-

-

Purification:

Part 3: Data & Validation

Physicochemical Properties (Target Molecule)

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 157.19 g/mol |

| Appearance | Colorless to pale yellow oil (solidifies upon chilling) |

| Solubility | Soluble in DCM, MeOH, EtOAc; Insoluble in water |

Expected NMR Data

Note: Shifts are referenced to TMS in

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 8.85 | Singlet (s) | 1H | C2-H (Thiazole) | |

| 7.45 | Singlet (s) | 1H | C5-H (Thiazole) | |

| 3.95 | Singlet (s) | 2H | ||

| 3.75 | Singlet (s) | 3H | ||

| 170.5 | - | - | C=O (Ester) | |

| 153.0 | - | - | C2 (Thiazole) | |

| 149.5 | - | - | C4 (Thiazole) | |

| 116.5 | - | - | C5 (Thiazole) | |

| 52.3 | - | - | ||

| 36.8 | - | - |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Exotherm caused decomposition of chloro-ketone. | Cool reagents to 0°C before mixing; add ketone slower. |

| Ester Hydrolysis (Step 2) | Acid concentration too high or temp too high. | Keep temp <5°C during diazotization; neutralize immediately after reaction. |

| Incomplete Deamination | Insufficient | Use 1.5 eq |

Part 4: Process Workflow Visualization

The following diagram outlines the critical process control points (CPPs) for the synthesis.

Caption: Operational workflow emphasizing temperature control and isolation points.

References

-

Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887).[1] Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.[1] Link

-

Synthesis of 2-Aminothiazole Derivatives: Process for the preparation of (2-amino-thiazol-4-yl)-acetic acid hydrochloride. US Patent 4391979A. Link

-

Deamination Protocols (Sandmeyer): Kornblum, N. (1944). The Replacement of the Aromatic Primary Amino Group by Hydrogen. Organic Reactions, 2, 262.[1] (Classic review of deamination methodologies).

-

Thiazole NMR Data: Synthesis and 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 17(3), 1471.[1] Link

-

Safety of Diazonium Salts: Doyle, M. P., et al. (1977). Alkyl Nitrites as Substitutes for Sodium Nitrite in the Deamination of Amines. Journal of Organic Chemistry, 42(14), 2426–2429.[1] Link

Sources

uses of 4-Thiazoleacetic acid derivatives in research

An In-Depth Technical Guide to the Research Applications of 4-Thiazoleacetic Acid Derivatives

Executive Summary

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and clinically approved drugs.[1][2] When functionalized with an acetic acid moiety at the 4-position, the resulting 4-thiazoleacetic acid derivatives emerge as a class of molecules with profound and diverse applications in biomedical research. This guide, written from the perspective of a Senior Application Scientist, delves into the core uses of these derivatives, moving beyond mere cataloging of activities to explore the mechanistic rationale and experimental workflows that underpin their investigation. We will examine their significant roles in the development of anti-inflammatory, cardiovascular, and anticancer agents, providing field-proven insights into the causality behind experimental design and the self-validating nature of the described protocols.

Part 1: The 4-Thiazoleacetic Acid Scaffold: Synthesis and Core Attributes

The versatility of the 4-thiazoleacetic acid core originates from its unique combination of a planar, aromatic thiazole ring and a carboxylic acid group. The thiazole ring itself, with its sulfur and nitrogen heteroatoms, provides multiple points for hydrogen bonding and other non-covalent interactions with biological targets.[3] The acetic acid side chain is particularly crucial; its acidic proton is often essential for interacting with key residues in enzyme active sites, a feature common to many non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[4][5]

Common Synthetic Pathways

The construction of the 4-thiazoleacetic acid scaffold can be approached through several reliable methods. A prevalent and robust strategy is a variation of the classic Hantzsch thiazole synthesis. The general workflow involves the condensation of a thioamide with an α-haloketone or a related electrophile bearing the acetic acid precursor.

A representative synthetic scheme is the reaction starting from chlorobenzene and succinic anhydride, proceeding through Friedel-Crafts acetylation.[6] This multi-step synthesis involves esterification, bromination, and subsequent condensation with substituted thioureas, followed by saponification to yield the final thiazole acetic acid derivatives.[6] This method is highly adaptable, allowing for diverse substitutions on the phenyl rings and the amino group at the 2-position of the thiazole core, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

Caption: Generalized Hantzsch-type synthesis workflow for 4-Thiazoleacetic Acid derivatives.

Part 2: Premier Application in Anti-Inflammatory Research

Historically and currently, a primary focus for 4-thiazoleacetic acid derivatives is in the field of inflammation.[7][8] Inflammation is a complex biological response mediated by numerous signaling pathways, most notably the arachidonic acid cascade.[7]

Mechanism of Action: COX and LOX Inhibition

The anti-inflammatory properties of many thiazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) and, in some cases, lipoxygenase (LOX) enzymes.[5][7] These enzymes are critical for the conversion of arachidonic acid into pro-inflammatory prostaglandins and leukotrienes, respectively. The acetic acid moiety is often key to this inhibition, mimicking the substrate's carboxylic acid group to block the enzyme's active site. The search for new, selective COX-1 or COX-2 inhibitors is driven by the need to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[4]

Caption: Experimental workflow for testing cardiac effects using a Langendorff system.

Part 4: Emerging Roles in Oncology and Enzyme Inhibition

The thiazole core is a key component of several approved anticancer drugs, and research into new 4-thiazoleacetic acid derivatives continues to uncover novel mechanisms for targeting cancer. [9][10]

Target-Specific Inhibition in Cancer

-

Kinase Inhibition: Many cancers are driven by aberrant kinase signaling. Thiazole derivatives are being designed as potent inhibitors of key kinases like Epidermal Growth Factor Receptor (EGFR) and BRAFV600E. [10]* Pin1 Inhibition: Pin1 is an enzyme that regulates the function of numerous cancer-related proteins. Thiazole derivatives bearing an oxalic acid group have been identified as potent Pin1 inhibitors, presenting a novel strategy for anticancer therapy. [11]* Cholinesterase Inhibition: While primarily associated with Alzheimer's disease research, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors are also explored in cancer. Some thiazole derivatives have shown potent AChE inhibitory activity.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To determine if a derivative directly inhibits a target kinase, a cell-free enzymatic assay is the method of choice.

Causality: This biochemical assay isolates the kinase, its substrate, and the energy source (ATP) from all other cellular components. Inhibition observed in this system confirms a direct interaction between the compound and the enzyme, ruling out indirect effects that might be seen in a cell-based assay.

Methodology:

-

Reagents: Recombinant human kinase (e.g., EGFR), a specific peptide substrate, and ATP are required. The assay often uses a detection method based on antibodies that recognize the phosphorylated substrate.

-

Reaction Setup: The kinase reaction is set up in a multi-well plate. Each well contains the kinase, substrate, and buffer.

-

Inhibitor Addition: A dilution series of the test thiazole derivative is added to the wells. Controls include a no-inhibitor well (100% activity) and a no-enzyme well (background).

-

Initiation and Incubation: The reaction is initiated by adding ATP and incubated at room temperature for a set period (e.g., 60 minutes).

-

Detection: A detection solution (e.g., containing a phosphorylation-specific antibody linked to a reporter system like HRP or a fluorescent tag) is added.

-

Signal Measurement: The signal (absorbance, fluorescence) is read on a plate reader. The signal is proportional to the amount of substrate phosphorylated.

-

Data Analysis: The data is used to generate a dose-response curve, from which the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

Conclusion and Future Perspectives

The 4-thiazoleacetic acid scaffold represents a remarkably fruitful starting point for drug discovery and chemical biology. Its derivatives have demonstrated significant and clinically relevant activities across inflammation, cardiovascular disease, and oncology. The research workflows detailed herein—from in vivo edema models to ex vivo organ perfusion and in vitro enzyme kinetics—provide a robust framework for validating these activities.

Future research will likely focus on enhancing the selectivity of these derivatives, particularly for COX-2 over COX-1 to improve GI safety, and for specific cancer-related kinases to reduce off-target toxicity. The development of prodrugs and novel drug delivery systems may further enhance the therapeutic potential of this versatile class of molecules. The continued exploration of SAR by medicinal chemists, guided by these foundational biological assays, will undoubtedly lead to the discovery of new and improved therapeutic agents based on the 4-thiazoleacetic acid core.

References

- Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. (n.d.). PubMed.

- New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. (2022, September 20). PMC.

- A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024, October 7). ResearchGate.

- Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives. (n.d.). PubMed.

- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023, September 1). MDPI.

- Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. (2021, December 29). Cumhuriyet Science Journal.

- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25).

- Effects of new synthetic derivatives of thiazole acetic acid on the... (n.d.). ResearchGate.

- A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. (n.d.).

- Scheme of the synthesis of the derivatives of thiazole. (n.d.). ResearchGate.

- A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2020, August 21).

- Synthesis and biological evaluation of some thiazole derivatives as new cholinesterase inhibitors. (2013, June 15). PubMed.

- Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021, January 15). Systematic Reviews in Pharmacy.

- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024, September 21). FABAD Journal of Pharmaceutical Sciences.

- Synthesis and Antiproliferative Potential of Thiazole and 4-Thiazolidinone Containing Motifs as Dual Inhibitors of EGFR and BRAF V600E. (2023, December 5). MDPI.

- Synthesis and Pin1 inhibitory activity of thiazole derivatives. (2016, November 15). PubMed.

- An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022, August 18). ScienceScholar.

- Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. (2024, February 28). Frontiers.

- SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020, November 19). World Journal of Pharmaceutical and Medical Research.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. Cumhuriyet Science Journal » Submission » Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors [csj.cumhuriyet.edu.tr]

- 5. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

- 6. New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. wjpmr.com [wjpmr.com]

- 9. sysrevpharm.org [sysrevpharm.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Pin1 inhibitory activity of thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of 4-Thiazoleacetic acid, methyl ester

An In-Depth Technical Guide on the Biological Activity of 4-Thiazoleacetic acid, methyl ester

Abstract

The 1,3-thiazole ring is a cornerstone scaffold in medicinal chemistry, integral to the structure of numerous approved drugs and a plethora of investigational agents.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] This guide focuses on a specific derivative, 4-Thiazoleacetic acid, methyl ester. While direct, in-depth studies on this particular molecule are not extensively documented in publicly available literature, its structural motifs allow for a scientifically grounded prediction of its potential biological activities. This document will, therefore, serve as a technical guide for researchers and drug development professionals by synthesizing the known bioactivities of structurally related thiazole acetic acid analogs. Furthermore, it will provide a comprehensive, field-proven workflow for the systematic evaluation of 4-Thiazoleacetic acid, methyl ester, from initial in silico screening to detailed mechanism of action studies.

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in drug design.[6][7] Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability make it an ideal building block for creating compounds that can effectively interact with a wide range of biological targets.[3][8] Clinically approved drugs such as the antiretroviral Ritonavir, the anticancer agent Dasatinib, and the anti-inflammatory drug Meloxicam all feature the thiazole ring, underscoring its therapeutic versatility.[2][9]

The compound of interest, 4-Thiazoleacetic acid, methyl ester, belongs to a subclass of thiazoles bearing an acetic acid moiety. This functional group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The ester form, specifically, often acts as a prodrug, enhancing membrane permeability and bioavailability before being hydrolyzed in vivo to the active carboxylic acid. This guide will explore the probable biological activities of this molecule based on the established profiles of its close structural relatives.

Caption: Core structure and key functional groups of 4-Thiazoleacetic acid, methyl ester.

Predicted Biological Activities Based on Analog Data

By examining the literature on related thiazole derivatives, we can postulate several high-probability biological activities for 4-Thiazoleacetic acid, methyl ester.

Antimicrobial Activity

The thiazole moiety is a fundamental framework in the development of new antimicrobial agents to combat rising drug resistance.[4][6] Thiazole derivatives have been shown to possess potent and broad-spectrum antibacterial and antifungal properties.[7][10]

-

Causality & Mechanism: A key bacterial target for some thiazole derivatives is DNA gyrase, an essential enzyme for DNA replication.[4][6] By inhibiting this enzyme, these compounds prevent bacterial proliferation. The nitrogen and sulfur atoms of the thiazole ring are often crucial for coordinating with the enzyme's active site. Thiazole-based compounds have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[10][11]

Anti-inflammatory Activity

Several derivatives of 4-arylthiazole acetic acid have been investigated for their anti-inflammatory effects.[12] This suggests a strong potential for 4-Thiazoleacetic acid, methyl ester in this therapeutic area.

-

Causality & Mechanism: A prevalent mechanism for the anti-inflammatory action of heterocyclic compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[13][14] Inhibition of COX-2 blocks the production of prostaglandins (like PGE2), which are key mediators of pain and inflammation.[13] Other potential mechanisms include the inhibition of inducible nitric oxide synthase (iNOS), which would reduce the production of pro-inflammatory nitric oxide.[15]

Anticancer Activity

The thiazole scaffold is present in numerous compounds with demonstrated anticancer activity, including FDA-approved drugs.[9][16] Derivatives can exert cytotoxic effects through a wide variety of mechanisms.[3][17]

-

Causality & Mechanism: The specific anticancer mechanism is highly dependent on the substitutions on the thiazole ring. Known mechanisms for thiazole derivatives include:

-

Kinase Inhibition: Targeting protein kinases (e.g., Src, Abl) that are critical for cancer cell signaling and proliferation.[3][9]

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.[16][17]

-

DNA Damage: Directly or indirectly causing damage to cancer cell DNA.[1]

-

Inhibition of Cell Proliferation: Interfering with signaling pathways that control the cell cycle.[16]

-

Table 1: Summary of Biological Activities of Related Thiazole Derivatives

| Compound Class | Specific Activity | Mechanism of Action (if known) | Reference(s) |

| Thiazole-based Schiff bases | Antibacterial (Gram-positive & Gram-negative) | DNA Gyrase Inhibition | [4][6] |

| 4-Arylthiazole acetic acid derivatives | Anti-inflammatory | Inhibition of albumin denaturation, Protease inhibition | [12] |

| N-phenylthiazol-2-yl acetamide derivatives | Anti-inflammatory | Cyclooxygenase-2 (COX-2) Inhibition | [13][14] |

| Thiazolyl-carbonyl-thiosemicarbazides | Anti-inflammatory, Antioxidant | Inducible Nitric Oxide Synthase (iNOS) Inhibition | [15] |

| Fused Thiazole Derivatives | Anticancer | Induction of Apoptosis, TNF-α modulation | [17] |

| Substituted 2-aminothiazoles | Anticancer | Inhibition of cell proliferation | [16] |

Proposed Research Workflow for Biological Characterization

For drug development professionals, a structured, hypothesis-driven approach is essential to efficiently characterize a new chemical entity. The following workflow is a self-validating system designed to comprehensively evaluate the biological potential of 4-Thiazoleacetic acid, methyl ester.

Caption: Proposed workflow for the biological characterization of 4-Thiazoleacetic acid, methyl ester.

Step 1: Synthesis and Purity Confirmation

-

Expertise & Causality: The first principle of any biological study is to work with a well-characterized compound of high purity. The Hantzsch thiazole synthesis is a classic and reliable method, involving the condensation of an α-haloketone (or ester) with a thioamide.[5][18] Following synthesis, rigorous purification (e.g., column chromatography, recrystallization) is mandatory. The structure and purity must be unequivocally confirmed using a suite of analytical techniques (¹H-NMR, ¹³C-NMR, Mass Spectrometry, and HPLC) to ensure that any observed biological activity is attributable to the target compound and not an impurity.

Step 2: In Silico Screening

-

Expertise & Causality: Before committing to resource-intensive wet lab experiments, computational modeling can predict binding affinities and guide hypothesis generation. Based on the activities of related analogs, molecular docking studies should be performed against the active sites of key proteins like human COX-2, bacterial DNA gyrase, and a panel of cancer-relevant kinases. A strong predicted binding energy (docking score) for a particular target provides a robust rationale for prioritizing one biological assay over another.

Step 3: Primary In Vitro Screening Protocols

The following are foundational, high-throughput protocols designed to provide a broad yet quantitative assessment of bioactivity.

-

Objective: To determine the lowest concentration of the compound that inhibits visible growth of a microorganism.

-

Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi, bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans), 4-Thiazoleacetic acid, methyl ester stock solution in DMSO, positive control antibiotic (e.g., Ciprofloxacin), negative control (DMSO).

-

Methodology:

-

Dispense 100 µL of appropriate broth into each well of a 96-well plate.

-

Create a two-fold serial dilution of the test compound across the plate, starting from a high concentration (e.g., 512 µg/mL).

-

Prepare a microbial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add 10 µL of the standardized inoculum to each well. Include wells for a positive control (broth + inoculum + standard antibiotic) and negative controls (broth + inoculum + DMSO; broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection: the MIC is the lowest concentration well with no visible turbidity.

-

-

Trustworthiness: This protocol is a CLSI (Clinical and Laboratory Standards Institute) standard method. The inclusion of positive and negative controls validates the assay's sensitivity and ensures that the vehicle (DMSO) has no confounding antimicrobial effect at the concentrations used.

-

Objective: To assess the compound's ability to suppress the inflammatory response in lipopolysaccharide (LPS)-stimulated macrophages.

-

Materials: RAW 264.7 macrophage cell line, DMEM media, Fetal Bovine Serum (FBS), LPS, Griess Reagent (for nitric oxide measurement), PGE2 ELISA kit, MTT reagent, 4-Thiazoleacetic acid, methyl ester stock.

-

Methodology:

-

Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated controls and LPS-only controls.

-

After incubation, collect the cell supernatant.

-

Measure nitric oxide (NO) production in the supernatant using the Griess Reagent.

-

Measure Prostaglandin E2 (PGE2) levels in the supernatant using a commercial ELISA kit.

-

Assess cell viability in the remaining cells using an MTT assay to rule out cytotoxicity as the cause of reduced inflammatory markers.

-

-

Trustworthiness: This is a standard model for inflammation research.[13][14] Measuring cell viability in parallel is a critical self-validating step; a true anti-inflammatory effect will reduce NO and PGE2 at non-toxic concentrations.

Step 4: Mechanism of Action (MOA) Elucidation

If significant activity is observed in the primary screens, the following targeted experiments can elucidate the underlying mechanism.

Caption: Simplified signaling pathway for COX-2 mediated inflammation and the potential inhibitory role of the test compound.

-

If Anti-inflammatory: Perform Western blot analysis on lysates from the macrophage experiment (Protocol 3.3.2) to determine if the compound reduces the expression of COX-2 and iNOS protein, or if it acts as a direct inhibitor of enzyme activity without affecting protein levels.[13]

-

If Anticancer: Conduct flow cytometry-based assays using Annexin V/Propidium Iodide staining to differentiate between apoptosis and necrosis. Analyze the cell cycle distribution to see if the compound causes arrest at a specific phase (e.g., G2/M).

-

If Antimicrobial: Utilize specific enzyme inhibition assays (e.g., a commercial DNA gyrase inhibition kit) to confirm the in silico target. Perform membrane integrity assays (e.g., crystal violet uptake) to investigate if the compound disrupts the microbial cell membrane.[8]

Conclusion

While 4-Thiazoleacetic acid, methyl ester, is not yet a well-documented agent, its core structure firmly places it within a class of compounds of immense interest to medicinal chemistry. Based on robust data from structurally related analogs, it is a promising candidate for investigation as a potential antimicrobial, anti-inflammatory, or anticancer agent. The true value for researchers lies not in what is already known, but in the potential waiting to be uncovered. The comprehensive, logically structured workflow presented in this guide provides a validated, efficient, and scientifically rigorous pathway for elucidating the biological activity and therapeutic potential of this and other novel thiazole derivatives.

References

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd

- Anticancer Potential of Thiazole Deriv

- Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry.

- Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid deriv

- Biological and Anti-inflammatory Evaluation of Two Thiazole Compounds in RAW Cell Line: Potential Cyclooxygenase-2 Specific Inhibitors. Bentham Science Publishers.

- A Review On Chemistry And Antimicrobial Activity Of Thiazole. Preprints.org.

- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.

- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)

- A Review On Thiazole As Anticancer Agents. Neliti.

- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl)

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update.

- New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. PubMed.

- Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Bentham Science.

- Biological and Anti-inflammatory Evaluation of Two Thiazole Compounds in RAW Cell Line: Potential Cyclooxygenase-2 Specific Inhibitors. Bentham Science Publisher.

- Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. Journal of Pharmaceutical Research and Reports.

- An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences and Research.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.

- MODE OF ACTION OF 5-ACETYL-4-METHYLTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. Malaysian Journal of Microbiology.

- Thiazole synthesis. Organic Chemistry Portal.

Sources

- 1. Anticancer Potential of Thiazole Derivatives: A Retrospective Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. jchemrev.com [jchemrev.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. mjas.analis.com.my [mjas.analis.com.my]

- 9. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies [mdpi.com]

- 12. Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. benthamscience.com [benthamscience.com]

- 15. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. media.neliti.com [media.neliti.com]

- 18. Thiazole synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Hantzsch Thiazole Synthesis of Methyl 2-(thiazol-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole moiety is a cornerstone in medicinal chemistry, appearing in a multitude of clinically significant molecules. The Hantzsch thiazole synthesis, a classic yet enduringly relevant reaction, provides a robust and versatile platform for the construction of this critical heterocyclic scaffold.[1] This guide offers a comprehensive, in-depth exploration of the Hantzsch synthesis specifically tailored for the preparation of methyl 2-(thiazol-4-yl)acetate, a valuable building block in drug discovery. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested experimental protocol, and discuss the critical parameters that govern the success of the synthesis. This document is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis of novel thiazole-containing compounds.

Introduction: The Significance of the Thiazole Ring and the Hantzsch Synthesis

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in drug development. Its unique electronic properties and ability to engage in a variety of non-covalent interactions have led to its incorporation into a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a premier method for the construction of the thiazole nucleus. The classical approach involves the condensation of an α-haloketone with a thioamide.[1] The inherent simplicity and modularity of this reaction allow for the facile introduction of a wide range of substituents onto the thiazole core, making it an invaluable tool for medicinal chemists.

This guide will focus on a specific and highly useful application of the Hantzsch synthesis: the preparation of methyl 2-(thiazol-4-yl)acetate. This molecule serves as a versatile intermediate, with the ester functionality providing a convenient handle for further chemical elaboration, such as amide bond formation or reduction to the corresponding alcohol.

The Hantzsch Synthesis: A Mechanistic Perspective

The Hantzsch thiazole synthesis proceeds through a well-established reaction cascade. Understanding this mechanism is paramount for troubleshooting and optimizing the reaction conditions. The synthesis of methyl 2-(thiazol-4-yl)acetate from methyl 4-chloroacetoacetate and thioformamide exemplifies the key steps of this transformation.

The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon bearing the halogen in the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Caption: Experimental workflow for the synthesis of methyl 2-(thiazol-4-yl)acetate.

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thioformamide (1.22 g, 20 mmol) in absolute ethanol (40 mL).

-

Addition of α-Haloketone: To the stirred solution, add methyl 4-chloroacetoacetate (3.01 g, 20 mmol) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction and Neutralization: To the resulting residue, add ethyl acetate (50 mL) and water (50 mL). Transfer the mixture to a separatory funnel. Carefully add a saturated aqueous solution of sodium bicarbonate until the aqueous layer is neutral to litmus paper.

-

Separation: Separate the organic layer. Extract the aqueous layer with two additional portions of ethyl acetate (25 mL each).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude methyl 2-(thiazol-4-yl)acetate by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Characterization and Validation

The identity and purity of the synthesized methyl 2-(thiazol-4-yl)acetate should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR (CDCl₃) | δ (ppm): ~8.7 (s, 1H, thiazole H-2), ~7.2 (s, 1H, thiazole H-5), ~3.8 (s, 2H, CH₂), ~3.7 (s, 3H, OCH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~170 (C=O), ~153 (thiazole C-2), ~148 (thiazole C-4), ~118 (thiazole C-5), ~52 (OCH₃), ~35 (CH₂) |

| IR (thin film) | ν (cm⁻¹): ~3100 (C-H aromatic), ~2950 (C-H aliphatic), ~1740 (C=O ester), ~1500 (C=N thiazole) |

| Mass Spec. (EI) | m/z: 157 (M⁺), 98 (M⁺ - COOCH₃) |

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction or side reactions. | - Increase reaction time or temperature.- Ensure anhydrous conditions.- Use freshly distilled solvents. |

| Impure Product | Incomplete reaction or formation of byproducts. | - Optimize purification conditions (e.g., solvent system for chromatography).- Perform an additional purification step (e.g., recrystallization). |

| Difficulty in Work-up | Emulsion formation during extraction. | - Add brine to the aqueous layer to break the emulsion. |

Conclusion

The Hantzsch thiazole synthesis provides a direct and efficient route to methyl 2-(thiazol-4-yl)acetate. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably produce this valuable building block for applications in drug discovery and medicinal chemistry. The protocol outlined in this guide is designed to be a robust starting point for the synthesis, with the provided characterization data serving as a benchmark for product validation.

References

- Synthesis of Novel 2-metylamino-4-substituted-1,3-thiazoles with Antiproliferative Activity. Revista de Chimie, 65(12), 1413-1417 (2014).

- U.S. Patent 4,391,979A. (1983). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.

-

PubChem. (n.d.). Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)-acetate. Retrieved from [Link]

- Asian Journal of Chemistry. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. 16(3-4), 1471-1474.

- European Patent Office. (1992).

- Beilstein Journal of Organic Chemistry. (2023). Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not?. 19, 808-821.

Sources

4-Thiazoleacetic Acid, Methyl Ester: A Strategic Scaffold in Medicinal Chemistry

This guide serves as an authoritative technical resource on 4-Thiazoleacetic acid, methyl ester , a critical heterocyclic building block in medicinal chemistry. It is structured to provide actionable insights for researchers involved in the synthesis of metabolic modulators (e.g., PPAR agonists) and fragment-based drug discovery.

Technical Monograph & Operational Guide [1]

Executive Summary & Chemical Identity

4-Thiazoleacetic acid, methyl ester (Methyl 2-(thiazol-4-yl)acetate) represents a "privileged scaffold" in pharmaceutical research.[1] Unlike the ubiquitous 2-aminothiazole derivatives used in cephalosporin antibiotics, the simple 4-thiazoleacetic acid moiety is a key pharmacophore in the development of metabolic regulators, specifically Peroxisome Proliferator-Activated Receptor (PPAR) agonists.[1] Its lipophilic yet polar nature allows it to serve as a bioisostere for phenylacetic acid groups, improving metabolic stability and solubility profiles in lead compounds.

Chemical Profile

| Property | Specification |

| IUPAC Name | Methyl 2-(1,3-thiazol-4-yl)acetate |

| Common Name | Methyl 4-thiazoleacetate |

| CAS Number | 122435-43-8 (Ester); 19785-30-9 (Parent Acid) |

| Molecular Formula | |

| Molecular Weight | 157.19 g/mol |

| Physical State | Colorless to pale yellow oil (low melting solid) |

| Solubility | Soluble in MeOH, EtOH, DCM, EtOAc; Sparingly soluble in water |

| Key Moiety | 1,3-Thiazole ring (Position 4 substituted) |

Synthetic Pathway: The Hantzsch Thiazole Synthesis

The most robust industrial and laboratory-scale route to 4-thiazoleacetic acid derivatives is the Hantzsch Thiazole Synthesis .[1] This condensation reaction involves a

Mechanistic Insight

The reaction proceeds via a nucleophilic attack of the thioamide sulfur on the

Critical Reagents:

-

Substrate A: Methyl 4-chloroacetoacetate (Methyl 4-chloro-3-oxobutanoate).[1] This provides the C4 and C5 carbons of the thiazole and the acetic acid side chain.

-

Substrate B: Thioformamide (for unsubstituted C2) or Thioacetamide (for 2-Methyl substitution).[1]

-

Note: For the specific title compound (unsubstituted at C2), Thioformamide is required. However, due to the instability of free thioformamide, it is often generated in situ or a stable precursor like formamide/P

S

-

Synthesis Workflow Diagram

Caption: Logical flow of the Hantzsch thiazole synthesis mechanism.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of Methyl 4-thiazoleacetate on a 10g scale. Safety Warning: Thioamides are toxic; haloesters are lachrymators. Perform all operations in a fume hood.

Step-by-Step Methodology

-

Reagent Preparation:

-

Dissolve Thioformamide (1.1 eq) in anhydrous Ethanol (10 mL/g).

-

Alternative: If using Thioacetamide (to make the 2-methyl analog), dissolve 1.1 eq in Ethanol.

-

-

Addition:

-

Cool the solution to 0°C.

-

Add Methyl 4-chloroacetoacetate (1.0 eq) dropwise over 30 minutes. The exotherm must be controlled to prevent polymerization of the chloro-ester.

-

-

Reaction:

-

Allow the mixture to warm to room temperature.

-

Heat to reflux (78°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). Look for the disappearance of the starting chloro-ester (

) and appearance of a UV-active product (

-

-

Workup (Self-Validating Step):

-

Concentrate the reaction mixture under reduced pressure to remove Ethanol.

-

Resuspend the residue in Dichloromethane (DCM) and wash with saturated NaHCO

solution. -

Checkpoint: The pH of the aqueous layer must be basic (~8-9) to ensure the thiazole is in its free base form (not the HCl salt).[1]

-

-

Isolation:

-

Dry the organic layer over anhydrous MgSO

, filter, and concentrate. -

Purification: Distillation under high vacuum (if liquid) or Flash Column Chromatography (SiO

, Gradient 0-40% EtOAc in Hexane).[1]

-

Analytical Validation Parameters

| Technique | Expected Signal / Observation |

| 1H NMR (CDCl3) | |

| HPLC | Purity > 98% (UV @ 254 nm). |

| Mass Spec (ESI) |

Pharmaceutical Applications: The PPAR Connection

The 4-thiazoleacetic acid scaffold is a crucial intermediate in the synthesis of PPAR

Role in Drug Design[1]

-

Linker Function: The acetic acid side chain serves as a flexible linker that positions the acidic headgroup (often required for receptor binding) relative to the lipophilic tail.

-

Metabolic Stability: The thiazole ring is resistant to oxidative metabolism compared to phenyl or furan rings, extending the half-life of the drug candidate.

Downstream Synthesis Workflow

The methyl ester is typically hydrolyzed to the free acid or reduced to the alcohol to couple with other pharmacophores.

Caption: Workflow for converting the ester intermediate into a bioactive API.

Quality, Stability & Handling

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The ester is susceptible to hydrolysis if exposed to moisture.

-

Impurity Profile:

-

Starting Material: Unreacted Methyl 4-chloroacetoacetate (detectable by GC/TLC).[1]

-

By-product: Dimerization products of thioformamide (if excess used).

-

-

HSE (Health, Safety, Environment):

-

Thiazoles often have a characteristic, sometimes unpleasant, sulfur odor.

-

Use bleach (sodium hypochlorite) to quench glassware and waste streams to oxidize residual sulfur compounds before disposal.

-

References

-

Hantzsch Thiazole Synthesis Mechanism & Applications. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Thiazole Derivatives for Metabolic Disorders. National Institutes of Health (PMC). Available at: [Link] (Context: PPAR agonist synthesis).

-

Chemical Properties of 4-Methylthiazole Derivatives. PubChem. Available at: [Link][1]

Sources

Methodological & Application

detailed protocol for methyl 2-(thiazol-4-yl)acetate synthesis

This document outlines a high-fidelity, two-stage synthetic protocol for the preparation of methyl 2-(thiazol-4-yl)acetate .

While a direct Hantzsch synthesis using thioformamide is theoretically possible, it is operationally challenging due to the instability and poor commercial availability of thioformamide. Therefore, the industry-standard approach involves the robust synthesis of the 2-amino intermediate followed by a reductive deamination. This route ensures high regioselectivity, scalability, and reagent stability.

Strategic Overview

The synthesis proceeds via two distinct chemical phases:[1][2][3][4][5]

-

Hantzsch Thiazole Synthesis: Condensation of methyl 4-chloroacetoacetate with thiourea to form the stable intermediate, methyl 2-(2-aminothiazol-4-yl)acetate .

-

Reductive Deamination (Sandmeyer-Type): Removal of the exocyclic amino group using tert-butyl nitrite (t-BuONO) in a non-aqueous medium. This modern variation is preferred over the classical aqueous NaNO2/H₃PO₂ method to prevent hydrolysis of the sensitive methyl ester moiety.

Phase 1: Synthesis of Methyl 2-(2-aminothiazol-4-yl)acetate

This step utilizes the classical Hantzsch condensation.[6] The reaction is highly regioselective, driven by the nucleophilic attack of the sulfur atom on the

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[7] | Role |

| Methyl 4-chloroacetoacetate | 150.56 | 1.0 | Electrophile / C4-C5 Synthon |

| Thiourea | 76.12 | 1.1 | Dinucleophile / N-C-S Synthon |

| Methanol (anhydrous) | 32.04 | Solvent | Reaction Medium |

| Sodium Acetate (optional) | 82.03 | 1.1 | Acid Scavenger (buffer) |

Experimental Protocol

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiourea (1.1 equiv) in anhydrous methanol (10 mL per gram of substrate).

-

Addition: Add methyl 4-chloroacetoacetate (1.0 equiv) dropwise to the stirred solution at room temperature. Note: The reaction is exothermic; cooling to 0°C may be required for large-scale (>50g) batches.

-

Cyclization: Heat the reaction mixture to reflux (65°C) and maintain for 2–3 hours . Monitor reaction progress via TLC (System: 5% Methanol in DCM). The starting material (haloketone) should be consumed completely.

-

Work-up:

-

Cool the mixture to room temperature.

-

Concentrate the solvent under reduced pressure to ~20% of the original volume.

-

Neutralize the residue (which exists as the HCl salt) by adding saturated aqueous NaHCO₃ solution until pH ~8. The free base will precipitate as a solid.

-

-

Isolation: Filter the precipitate, wash with cold water (2x) and cold diethyl ether (1x) to remove unreacted haloketone.

-

Drying: Dry the solid in a vacuum oven at 40°C.

-

Expected Yield: 85–95%

-

Appearance: Off-white to pale yellow crystalline solid.

-

Phase 2: Reductive Deamination (Doyle-Knecht Variation)

The removal of the amino group is critical. The classical aqueous hypophosphorous acid method poses a high risk of hydrolyzing the methyl ester to the carboxylic acid. The Doyle-Knecht method uses alkyl nitrites in an organic solvent (THF or DMF) to generate the diazonium species in situ, which then undergoes radical reductive elimination via hydrogen abstraction from the solvent.

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[7] | Role |

| Methyl 2-(2-aminothiazol-4-yl)acetate | 172.20 | 1.0 | Substrate |

| tert-Butyl Nitrite (t-BuONO) | 103.12 | 1.5 | Diazotizing Agent |

| Tetrahydrofuran (THF) | 72.11 | Solvent | Medium / H-Atom Donor |

| DMF (optional co-solvent) | 73.09 | - | Solubilizer (if needed) |

Experimental Protocol

-

Setup: Flame-dry a two-neck round-bottom flask and purge with Nitrogen or Argon.

-

Dissolution: Dissolve the 2-aminothiazole intermediate (from Phase 1) in anhydrous THF (15 mL per gram). If solubility is poor, add minimal anhydrous DMF.

-

Critical: Ensure the system is strictly anhydrous to protect the ester.

-

-

Reaction: Heat the solution to 60°C .

-

Addition: Add tert-butyl nitrite (1.5 equiv) dropwise over 20 minutes.

-

Observation: Evolution of nitrogen gas (

) will be observed. Ensure proper venting through a bubbler.

-

-

Completion: Stir at 60°C for 1–2 hours . Monitor by TLC (the diazonium intermediate is transient; look for the disappearance of the polar amine spot and appearance of a less polar product).

-

Work-up:

-

Cool to room temperature.[2]

-

Remove volatiles (THF and t-BuOH byproduct) under reduced pressure.

-

Dissolve the residue in Ethyl Acetate and wash with water (to remove DMF if used) and brine.

-

-

Purification: The crude oil requires purification via flash column chromatography (Silica Gel).

-

Eluent: Hexanes:Ethyl Acetate (Gradient 4:1 to 2:1).

-

-

Product Characterization:

-

Target: Methyl 2-(thiazol-4-yl)acetate.

-

Appearance: Pale yellow oil or low-melting solid.

-

NMR Signature: Look for the loss of the broad

singlet and the appearance of the C2-proton singlet (thiazole proton) at

-

Visual Workflow (Graphviz)

Caption: Two-stage synthetic workflow for methyl 2-(thiazol-4-yl)acetate involving Hantzsch cyclization followed by non-aqueous reductive deamination.

Key Technical Considerations

-

Regiochemistry: In Phase 1, the sulfur atom of thiourea is the most nucleophilic site and attacks the carbon bearing the chlorine atom (C4 of the acetoacetate). The subsequent nitrogen attack on the ketone carbonyl ensures the formation of the 2-aminothiazole ring with the acetate side chain at position 4.

-

Safety (t-BuONO): Alkyl nitrites are vasodilators and flammable. All operations in Phase 2 must be conducted in a well-ventilated fume hood.

-

Ester Stability: Avoid strong aqueous acids or bases in Phase 2. The use of THF as the hydrogen donor in the radical deamination process preserves the methyl ester, which would otherwise hydrolyze to the acid (thiazol-4-ylacetic acid) under aqueous Sandmeyer conditions.

References

-

Hantzsch Thiazole Synthesis (General Mechanism): Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. Link

-

Synthesis of 2-Aminothiazole Acetates: Zhang, L. J., et al. (2012). "Bis(2-aminothiazole-4-acetato)aquazinc(II)". Acta Crystallographica Section E, 68(6), m788. Link

-

Deamination via Alkyl Nitrites (Doyle-Knecht): Doyle, M. P., et al. (1977). "Alkyl nitrite-metal halide deamination reactions. 2. Substitutive deamination of arylamines by alkyl nitrites and copper(II) halides. A direct and remarkably efficient conversion of arylamines to aryl halides". The Journal of Organic Chemistry, 42(14), 2426–2431. Link

-

Organic Syntheses Protocol (Analogous Ethyl Ester): Hartman, G. D., & Weinstock, L. M. (1980). "4-Thiazolecarboxylic acid, ethyl ester". Organic Syntheses, 59, 183. Link

Sources

- 1. Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 2. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]

- 3. CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate - Google Patents [patents.google.com]

- 4. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]

- 5. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof - Google Patents [patents.google.com]

Application Note: Purification Strategies for 4-Thiazoleacetic Acid, Methyl Ester

Abstract & Compound Profile

This application note details the purification of 4-Thiazoleacetic acid, methyl ester (Methyl 4-thiazoleacetate), a critical intermediate in the synthesis of pharmaceuticals (e.g., cephalosporin antibiotics) and agrochemicals. Synthesized typically via the Hantzsch thiazole condensation, crude reaction mixtures often contain unreacted

Due to the basic nitrogen in the thiazole ring (

Physicochemical Data Table

| Property | Value / Description |

| CAS Number | 59337-92-7 |

| Molecular Formula | |

| Molecular Weight | 171.22 g/mol |

| Physical State | Low-melting solid or viscous oil (purity dependent) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in |

| Basicity | Weakly basic (Thiazole N); forms salts with strong acids |

| Stability | Ester moiety susceptible to hydrolysis at high pH/Temp |

Synthesis Context & Impurity Profile

Understanding the origin of the crude material is essential for selecting the correct purification logic. The standard synthesis involves the Hantzsch condensation of Methyl 4-chloroacetoacetate with Thioformamide .

Diagram 1: Synthesis & Impurity Origins

Caption: Hantzsch synthesis pathway showing the target ester and common impurities (tars and unreacted starting materials).

Protocol A: Acid-Base Extraction (Primary Method)

Objective: Bulk removal of non-basic impurities (tars, unreacted halo-esters) by exploiting the basicity of the thiazole nitrogen. Scale: Suitable for gram to kilogram scales.

Reagents Required[4][5][6][7][8][9][10][11]

-

Hydrochloric Acid (1.0 M and 2.0 M)

-

Saturated Sodium Bicarbonate (

) or Potassium Carbonate ( -

Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

-

Brine (Saturated NaCl)

-

Drying Agent (

or

Step-by-Step Procedure

-

Dissolution: Dissolve the crude dark oil/solid in Ethyl Acetate (10 mL per gram of crude).

-

Note: DCM can be used, but EtOAc is preferred to avoid emulsions during the acid wash.

-

-

Acid Extraction (Targeting the Amine):

-

Extract the organic layer with 1.0 M HCl (

volumes equivalent to the organic layer). -

Mechanism: The thiazole nitrogen is protonated (

), moving the product into the aqueous phase. Neutral impurities (tars, halo-esters) remain in the organic phase. -

Check: The aqueous layer should be acidic (pH < 2).

-

-

Organic Wash:

-

Combine the acidic aqueous extracts.

-

Wash the aqueous phase once with a small volume of fresh EtOAc to remove entrained non-basic impurities. Discard this organic wash.

-

-

Basification (Critical Step):

-

Cool the acidic aqueous solution to

in an ice bath. -

Why? To prevent hydrolysis of the methyl ester during basification.

-

Slowly add Saturated

or Solid -

Observation: The solution will become cloudy/milky as the free base precipitates/oils out.

-

-

Recovery:

-

Extract the cold, basic aqueous mixture with DCM (

). -

Combine DCM extracts, wash with Brine, and dry over

. -

Concentrate in vacuo to yield the semi-purified oil/solid.

-

Diagram 2: Acid-Base Extraction Workflow

Caption: Workflow for isolating the basic thiazole ester from non-basic crude impurities.

Protocol B: Flash Column Chromatography (Polishing)

Objective: Removal of closely eluting isomers or colored impurities remaining after extraction. Stationary Phase: Silica Gel (230-400 mesh).

Method Parameters

-

Column Loading: 1:50 (ratio of compound to silica).

-

Mobile Phase: Gradient elution.

-

Start: 100% Hexanes (or Heptane).

-

Ramp: 0%

40% Ethyl Acetate in Hexanes.

-

-

TLC Visualization:

-

UV (254 nm): Thiazole ring is UV active.

-

Stain: Iodine (

) chamber or Potassium Permanganate (

-

Procedure

-

Load the crude (from Protocol A) onto the column using a minimal amount of DCM or by dry-loading on Celite.

-

Elute with the gradient. The ester is moderately polar.

-

Retention: Expect the product to elute around 25-30% EtOAc/Hexanes (

in 1:1 Hex/EtOAc).

Protocol C: Hydrochloride Salt Formation (Stabilization)

Objective: Convert the potentially unstable/oily free base into a crystalline, stable solid for long-term storage.

Procedure

-

Dissolve the purified free base (oil) in a minimal amount of anhydrous Diethyl Ether or DCM .

-

Cool to

. -

Dropwise add 4M HCl in Dioxane (or ethereal HCl) with vigorous stirring.

-

A white precipitate (Methyl 4-thiazoleacetate hydrochloride) should form immediately.

-

Filter the solid under inert atmosphere (nitrogen/argon) to avoid moisture absorption (hygroscopic).

-

Wash with cold ether and dry under vacuum.

Quality Control & Analytical Validation

| Technique | Expected Observation |

| TLC | Single spot, |

| 1H-NMR (CDCl3) | Thiazole H2: Singlet |

| HPLC | C18 Column, Water/Acetonitrile gradient (0.1% TFA). |

References

-

Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

-

General Thiazole Properties: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

-

Acid-Base Extraction Techniques: Zubrick, J. W. (2014). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley.

-

Synthesis of Thiazoleacetic Acids: "Process for the preparation of thiazole derivatives." US Patent 3274207A (Describes isolation of thiazole carboxylic acids via extraction).

-

Physical Data (Analogous Esters): National Center for Biotechnology Information (2023). PubChem Compound Summary for Ethyl 2-amino-4-thiazoleacetate.

Application Notes & Protocols: Strategic Incorporation of 4-Thiazoleacetic Acid into Peptides and Small Molecules via Solid-Phase Synthesis

Preamble: The Thiazole Moiety as a Privileged Scaffold in Drug Discovery

The thiazole ring is a five-membered heterocyclic structure containing sulfur and nitrogen that serves as a cornerstone in medicinal chemistry.[1][2] Its prevalence in natural products, such as Vitamin B1 (Thiamine), and its integration into numerous FDA-approved drugs underscore its significance.[1][3] Molecules featuring the thiazole core exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6] The ring's aromaticity, ability to engage in hydrogen bonding, and rigid structure contribute to its capacity for high-affinity interactions with biological targets.[5]

Solid-Phase Peptide Synthesis (SPPS) offers a robust and efficient platform for constructing complex molecules by building them on an insoluble resin support.[7][8] This methodology simplifies purification by allowing excess reagents and byproducts to be washed away, making it ideal for automation and the generation of chemical libraries.[8]

This document provides a comprehensive guide for the strategic incorporation of 4-Thiazoleacetic acid, a valuable building block, into growing peptide chains or small molecules using established solid-phase synthesis techniques. We will address the necessary prerequisite of converting the commercially available methyl ester to the active carboxylic acid and provide detailed, field-tested protocols for its subsequent coupling.

Core Principle: Activation and Coupling Strategy

The central challenge in utilizing 4-Thiazoleacetic acid, methyl ester in SPPS is the initial conversion of the inactive ester to a free carboxylic acid, which can then be activated for amide bond formation. The methyl ester is unreactive towards standard peptide coupling reagents. Therefore, a preliminary saponification (base-catalyzed hydrolysis) is a mandatory first step.

Once the free acid is obtained, it can be coupled to a resin-bound free amine (e.g., the N-terminus of a growing peptide chain) using standard in situ activation reagents. The choice of reagent is critical and depends on factors such as the steric hindrance of the coupling partners and the desired reaction kinetics.

Caption: Overall workflow for using 4-Thiazoleacetic acid, methyl ester in SPPS.

Detailed Experimental Protocols

Protocol 1: Saponification of 4-Thiazoleacetic Acid, Methyl Ester

Rationale: This protocol converts the chemically inert methyl ester into the carboxylate salt using lithium hydroxide (LiOH), a strong base. A mixed solvent system (THF/MeOH/H₂O) ensures the solubility of both the starting material and the reagents. Acidic workup protonates the carboxylate to yield the free carboxylic acid required for peptide coupling.

Materials:

-

4-Thiazoleacetic acid, methyl ester

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH), anhydrous

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Deionized water

-

Hydrochloric acid (HCl), 1 M solution

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Rotary evaporator

Procedure:

-

Dissolve 4-Thiazoleacetic acid, methyl ester (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O. A typical concentration is 0.1-0.2 M.

-

Add LiOH·H₂O (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once complete, remove the THF and MeOH under reduced pressure using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1 M HCl. A precipitate should form.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 4-Thiazoleacetic acid as a solid.

-

Verify the structure and purity by ¹H NMR and Mass Spectrometry before use in SPPS.

Protocol 2: Coupling of 4-Thiazoleacetic Acid to a Resin-Bound Amine

Rationale: This protocol describes the coupling of the pre-activated 4-Thiazoleacetic acid to the N-terminal amine of a peptide chain on a solid support. It assumes a standard Fmoc/tBu synthesis strategy.[7] The first step is the removal of the temporary Fmoc protecting group with piperidine to expose the free amine. The carboxylic acid is then activated in situ using a coupling reagent and an additive to form a highly reactive ester, which rapidly acylates the resin-bound amine. A capping step is included to block any unreacted amines.

Materials:

-

Fmoc-protected peptide-resin

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

4-Thiazoleacetic acid (from Protocol 1)

-

Coupling Reagent (e.g., HATU, HBTU)

-

Base (e.g., N,N-Diisopropylethylamine, DIPEA)

-

Capping Solution: Acetic anhydride/DIPEA/DMF (5:10:85)

-

DMF, peptide synthesis grade

-

Dichloromethane (DCM)

-

Kaiser Test (Ninhydrin) Kit[9]

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.[10]

-

Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution and agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes.

-

Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Confirmation of Deprotection: Perform a Kaiser test on a small sample of beads. A positive result (deep blue beads) confirms the presence of free primary amines.

-

Activation Solution Preparation: In a separate vial, dissolve 4-Thiazoleacetic acid (3-5 eq relative to resin loading), the coupling reagent (e.g., HATU, 0.95 eq relative to the acid), in DMF. Add DIPEA (2 eq relative to the acid) and allow to pre-activate for 1-2 minutes.

-

Expert Note: Using slightly less than 1 equivalent of the aminium salt (like HATU) relative to the acid ensures that the acid is the activated species, minimizing side reactions.

-

-

Coupling Reaction: Add the activation solution to the washed, deprotected resin. Agitate at room temperature for 1-2 hours.

-

Monitoring: After the coupling time, take a small sample of beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling.

-

Recoupling (if necessary): If the Kaiser test is positive, drain the reaction solution and repeat steps 5-7.

-

Washing: Once coupling is complete, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

-

Capping (Optional but Recommended): To block any unreacted amines that could form deletion sequences, add the capping solution to the resin and agitate for 20 minutes.

-

Final Wash: Wash the resin thoroughly with DMF (3 times) and DCM (3 times). The resin is now ready for the next coupling cycle or final cleavage.

Caption: Chemical logic of coupling 4-Thiazoleacetic acid via HATU activation.

Protocol 3: Final Cleavage and Deprotection

Rationale: This protocol uses a strong acid, Trifluoroacetic acid (TFA), to simultaneously cleave the synthesized peptide from the resin and remove acid-labile side-chain protecting groups.[11] Scavengers are included in the "cleavage cocktail" to capture the highly reactive cationic species generated during deprotection, preventing them from modifying sensitive residues like Tryptophan or Methionine.[12]

Materials:

-

Dried peptide-resin from Protocol 2.

-

Cleavage Cocktail (e.g., Reagent K: TFA/Phenol/Water/Thioanisole/EDT, 82.5:5:5:5:2.5).

-

Safety Note: Work in a well-ventilated fume hood. TFA is highly corrosive.

-

-

Cold diethyl ether or methyl tert-butyl ether (MTBE).

-

Centrifuge tubes.

Procedure:

-

Place the dried peptide-resin in a suitable reaction vessel.

-

Add the cleavage cocktail (approx. 10 mL per gram of resin).

-

Agitate the slurry at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate in a clean centrifuge tube.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise into a large volume (10-20x) of cold diethyl ether.

-

A white precipitate should form. Allow it to stand at -20°C for 30 minutes to maximize precipitation.

-

Pellet the peptide by centrifugation (e.g., 3500 rpm for 5 minutes).[11]

-

Carefully decant the ether.

-

Wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

The crude product can now be purified by reverse-phase HPLC and characterized by mass spectrometry.

Data and Reagent Selection

The success of the coupling step is highly dependent on the choice of reagents. Below is a comparative summary of common coupling reagents used in SPPS.

| Reagent | Acronym | Activation Mechanism | Relative Speed | Key Considerations |

| Aminium Salts | ||||

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Forms highly reactive OAt esters.[13] | Very Fast | Excellent for hindered couplings; low racemization risk. Higher cost.[14] |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Forms OBt esters.[13] | Fast | Industry standard, reliable, and cost-effective. Byproducts are water-soluble.[14] |

| Carbodiimides | ||||

| N,N'-Diisopropylcarbodiimide | DIC | Forms O-acylisourea intermediate, which reacts with an additive (e.g., HOBt, Oxyma).[15][16] | Moderate | Cost-effective. Requires an additive to suppress racemization. Byproduct (DIU) is soluble in DMF.[13][16] |

| Cleavage Cocktail | Composition (v/v) | Primary Use Case |

| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | General purpose for peptides containing multiple protecting groups, including Arg(Pbf), Trp(Boc), Cys(Trt).[12] |

| Reagent B | TFA/Phenol/H₂O/TIPS (88:5:5:2) | Good for peptides without sensitive residues like Cys or Met. Triisopropylsilane (TIPS) is a less odorous scavenger.[12] |

References

- Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017). RSC Advances.

- Design and Solid-Phase Parallel Synthesis of 2,4,5-Trisubstituted Thiazole Derivatives via Cyclization Reaction with a Carbamimidothio

- Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (N.d.). PMC.

- Benign synthesis of fused-thiazoles with enone-based natural products and drugs for lead discovery. (N.d.). New Journal of Chemistry (RSC Publishing).

- Cook–Heilbron thiazole synthesis. (N.d.). Wikipedia.

- Synthesis, Reactions and Medicinal Uses of Thiazole. (N.d.). Pharmaguideline.

- 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. (N.d.). Journal of Medical Science.

- Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2025). Journal of the Turkish Chemical Society, Section A: Chemistry.

- Proposed mechanism for the formation of thiazole derivatives. (N.d.).

- Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. (2025).

- Thiazole synthesis. (N.d.). Organic Chemistry Portal.

- Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews.

- Peptide Coupling Reagents Guide. (N.d.). Sigma-Aldrich.

- Cleavage Cocktails; Reagent B. (N.d.). Aapptec Peptides.

- Coupling Reagents. (N.d.). Aapptec Peptides.

- Total Synthesis, Structure, and Oral Absorption of a Thiazole Cyclic Peptide, Sanguinamide A. (2025). Request PDF.

- Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. (N.d.). PMC - NIH.

- Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. (N.d.). PMC.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.

- Novabiochem® Coupling reagents. (N.d.). Merck.

- New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. (2022). PMC.

- Application Note Peptide Cleavage and Protected Cleavage Procedures. (N.d.).

- THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. (2024). Jetir.Org.

- Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. (2025).

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (N.d.). [Source not specified].

- Thiazole derivatives: prospectives and biological applications. (2024).